2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isopropylthio Phenyl Intermediate:
Synthesis of the Thiophen-3-yloxy Piperidine Intermediate: This involves the reaction of thiophene with piperidine under basic conditions to form the thiophen-3-yloxy piperidine intermediate.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling reagent, such as a carbodiimide, under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the isopropylthio and thiophen-3-yloxy groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfur-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the sulfur-containing groups could modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone: Similar structure but with a methylthio group instead of an isopropylthio group.
2-(4-(Isopropylthio)phenyl)-1-(4-(furan-3-yloxy)piperidin-1-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of both isopropylthio and thiophen-3-yloxy groups in 2-(4-(Isopropylthio)phenyl)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2/c1-15(2)25-19-5-3-16(4-6-19)13-20(22)21-10-7-17(8-11-21)23-18-9-12-24-14-18/h3-6,9,12,14-15,17H,7-8,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMVPOQLLXIZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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